molecular formula C22H21N3O4S2 B15172298 Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester CAS No. 943321-90-2

Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester

Cat. No.: B15172298
CAS No.: 943321-90-2
M. Wt: 455.6 g/mol
InChI Key: MXTPXJMDZVTEIH-UHFFFAOYSA-N
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Description

Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a phenylsulfonyl group, a pyrrolo[2,3-b]pyridinyl moiety, and a thienyl group, all linked to a carbamic acid ester. Its molecular formula is C18H20N4O4S, and it has a molecular weight of 388.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridinyl Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridinyl core.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction using reagents such as phenylsulfonyl chloride in the presence of a base.

    Attachment of the Thienyl Group: The thienyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Formation of the Carbamic Acid Ester: The final step involves the esterification of the intermediate with tert-butyl chloroformate to form the desired carbamic acid ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The phenylsulfonyl group and the pyrrolo[2,3-b]pyridinyl moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development .

Properties

CAS No.

943321-90-2

Molecular Formula

C22H21N3O4S2

Molecular Weight

455.6 g/mol

IUPAC Name

tert-butyl N-[5-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-4-yl]thiophen-2-yl]carbamate

InChI

InChI=1S/C22H21N3O4S2/c1-22(2,3)29-21(26)24-19-10-9-18(30-19)16-11-13-23-20-17(16)12-14-25(20)31(27,28)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,24,26)

InChI Key

MXTPXJMDZVTEIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(S1)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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